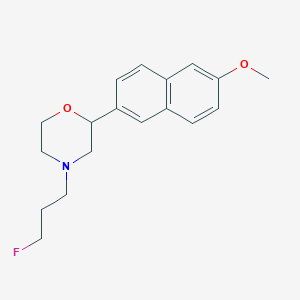

![molecular formula C19H27FN4 B5501549 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)

1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane” belongs to a class of chemicals that are of significant interest due to their structural complexity and potential for various applications in chemistry and pharmacology. Although not directly studied, similar compounds have been synthesized and analyzed to understand their chemical behavior and structural properties.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of specific precursors such as (dimethylthiomethylene)-phenylacetonitriles with diamines, including ethylenediamine, 1,3-diaminopropane, and 1,4-diaminobutane, leading to the formation of imidazolidines, hexahydropyrimidines, and hexahydro-1H-1,3-diazepines (Huang, Gan, & Wang, 1988). This method showcases a foundational approach to synthesizing diazepane derivatives.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray crystallography, revealing details such as the orientation of heterocyclic rings and the presence of significant π conjugation within the triazene moieties. For example, a compound synthesized from 1,2-diaminocyclohexane and formaldehyde showed a distinct V-shape due to the relative orientation of its heterocyclic rings, emphasizing the impact of molecular structure on the compound’s properties (Glister, Jenkins, & Vaughan, 2006).

Applications De Recherche Scientifique

Catalytic Activity

Research involving manganese(III) complexes with diazepane ligands, similar to the structural framework of the compound , underscores the potential of such complexes in catalysis, specifically in the olefin epoxidation reaction. This suggests that compounds with diazepane rings may play a crucial role in the development of catalysts for chemical transformations, offering pathways to more efficient and selective synthetic processes (Sankaralingam & Palaniandavar, 2014).

Coordination Chemistry and Framework Structures

Compounds incorporating imidazolyl and diazepane units have been instrumental in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit diverse structural architectures and are studied for their potential applications in gas storage, separation, catalysis, and as fluorescent materials. For instance, coordination polymers based on bis(imidazolyl) and zwitterionic dicarboxylate ligands have been explored, highlighting the structural versatility and functional potential of these chemical frameworks (Li et al., 2012).

Fluorescent Properties

Research into fluorous room-temperature ionic liquids featuring imidazole units suggests that compounds within this structural realm can exhibit unique phase behaviors and serve as solvents for catalytic reactions, which can be recycled with high efficiency. This indicates potential applications in green chemistry and sustainable processes (van den Broeke et al., 2002).

Synthetic Chemistry

The structural motifs related to imidazole and diazepane are also pivotal in synthetic chemistry for constructing complex molecular architectures. For instance, the intermolecular hydroamination of alkenes catalyzed by gold(I) complexes demonstrates the utility of imidazole-containing compounds in facilitating regioselective and enantioselective chemical transformations (Zhang, Lee, & Widenhoefer, 2009).

Propriétés

IUPAC Name |

1-[(2-butyl-1H-imidazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FN4/c1-2-3-5-19-21-14-17(22-19)15-23-10-4-11-24(13-12-23)18-8-6-16(20)7-9-18/h6-9,14H,2-5,10-13,15H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWNKZZDXUYVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)CN2CCCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)

![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)

![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)

![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)

![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)

![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)

![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)